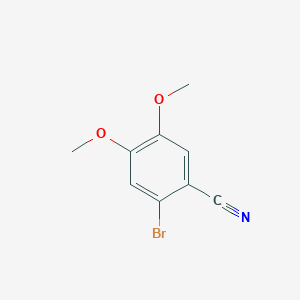

2-Bromo-4,5-dimethoxybenzonitrile

Übersicht

Beschreibung

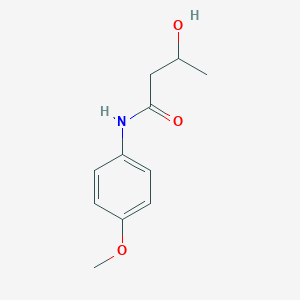

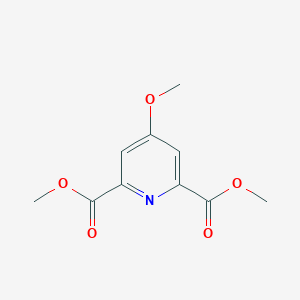

what is '2-Bromo-4,5-dimethoxybenzonitrile'? this compound is an organic compound with the chemical formula C8H7BrNO2. It is a colorless solid that is used in the synthesis of pharmaceuticals and other organic compounds. the use of 'this compound' this compound can be used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It can be used as an intermediate in the synthesis of various heterocyclic compounds, such as benzimidazoles, pyridines, and quinolines. It can also be used as a precursor in the synthesis of various organic dyes and pigments. Additionally, it can be used in the synthesis of polymers, such as polyurethanes, polyamides, and polyimides. the chemistry of 'this compound' this compound is an organic compound containing a nitrile functional group. It is composed of a benzene ring with two bromine atoms and two methoxy groups attached to the fourth and fifth carbon atoms. The molecule has a molar mass of 253.05 g/mol and a melting point of 108-110 °C. The chemical properties of this compound are largely determined by the functional groups attached to the benzene ring. The bromine atoms are electron-withdrawing groups, making the molecule electron-deficient and prone to electrophilic substitution reactions. The nitrile group is a polar functional group and will form hydrogen bonds with other molecules, making it soluble in polar solvents like water. The methoxy groups are electron-donating groups, making the molecule electron-rich and prone to nucleophilic substitution reactions. The molecule is slightly acidic due to the presence of the nitrile group, and can be deprotonated to form an anion. The reactivity of this compound can be further enhanced by heating it, which will cause the bromine atoms to undergo elimination reactions, forming a carbon-carbon double bond. This reaction can be used to synthesize derivatives of this compound. the biochemical/physical effects of 'this compound' this compound is an organic compound that is used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents such as chloroform, acetone, and ethanol. The physical effects of this compound include its melting point (65-66 °C), boiling point (220-221 °C), and solubility in various organic solvents. The biochemical effects of this compound depend on its use in organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. the benefits of 'this compound' 1. This compound is a useful intermediate in organic synthesis, as it can be used to synthesize a variety of compounds. 2. It is also used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3. It can also be used in the synthesis of polymers and other materials. 4. Its low toxicity and relatively low cost make it an attractive option for many applications. 5. It is also a good source of bromine, which is an important element in many organic reactions. the related research of 'this compound' 1. Synthesis of this compound and its derivatives 2. Theoretical Study on the Electronic Structure of this compound 3. Photophysical Properties of this compound 4. Synthesis and Characterization of this compound 5. Regioselective Synthesis of this compound 6. Antioxidant Activity of this compound 7. Synthesis of this compound Using a Microwave-Assisted Reaction 8. Synthesis and Biological Evaluation of this compound Derivatives 9. Determination of this compound in Pharmaceuticals by HPLC 10. Synthesis and Biological Evaluation of this compound Derivatives as Potential Anticancer Agents

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds : A study by Wang et al. (2016) discusses a synthetic method related to 4-hydroxybenzonitrile, yielding 3-bromo-4-isobutyloxyphenyl carbothioamide (Wang, Guo, Wang, Zhu, & Xu, 2016). Similarly, Szumigala et al. (2004) describe the halodeboronation of aryl boronic acids, enabling the synthesis of 2-bromo-3-fluorobenzonitrile with potential organic synthesis applications (Szumigala, Devine, Gauthier, & Volante, 2004).

Pharmaceutical Research : The compound has been involved in synthesizing key intermediates in pharmaceuticals. For instance, Meng Fan-hao (2012) synthesized 5-Bromo-2-isobutoxybenzonitrile, a key intermediate in Febuxostat (Meng Fan-hao, 2012). Huang Zhi-qiang (2011) identified Compound VI, derived from similar compounds, as a potential therapeutic agent for type 2 diabetes mellitus (Huang Zhi-qiang, 2011).

Herbicide Resistance in Plants : A study by Stalker, McBride, and Malyj (1988) demonstrated that transgenic plants expressing a bacterial detoxification gene achieved resistance to bromoxynil, a common herbicide, indicating the relevance of related compounds in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).

Spectroscopic Analysis : Kumar and Raman (2017) explored 5-Bromo-2-methoxybenzonitrile (5B2MOBN) using DFT, providing insights into geometrical parameters, FT-IR and FT-Raman spectra, and non-linear optical properties (Kumar & Raman, 2017).

Toxicology and Environmental Studies : Knight, Berman, and Häggblom (2003) studied the biotransformation of related compounds under various anaerobic conditions, shedding light on environmental degradation processes (Knight, Berman, & Häggblom, 2003).

Psychoactive and Toxic Effects : Delliou (1983) reported on the psychoactive and toxic effects of Bromo-DMA, a compound related to 2-Bromo-4,5-dimethoxybenzonitrile, and its detection methods (D. Delliou, 1983).

Wirkmechanismus

- Primary Targets : 2C-B interacts with serotonin receptors. Specifically, it acts as a partial agonist at both the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) .

- 2C-B’s interaction with 5-HT2A and 5-HT2C receptors leads to altered signaling pathways. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2C receptor activation influences mood and appetite .

- Affected Pathways : The primary pathways influenced by 2C-B are related to serotonin signaling. These include phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and calcium release .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Eigenschaften

IUPAC Name |

2-bromo-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLBFUAPLHUFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401673 | |

| Record name | 2-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109305-98-8 | |

| Record name | 2-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Bromo-4,5-dimethoxybenzonitrile in the synthesis of dibenzo[b,d]pyranones?

A1: this compound serves as a crucial starting material in the synthesis of dibenzo[b,d]pyranones via the SRN1 methodology []. The compound's bromine atom acts as a leaving group, facilitating an SRN1 o-arylation reaction with various phenolates. This reaction forms a key intermediate that subsequently undergoes SiO2-catalyzed lactonization to yield the desired dibenzo[b,d]pyranone structure []. This synthetic approach offers a versatile route to access a diverse range of substituted dibenzo[b,d]pyranones, including those incorporating amino acid derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

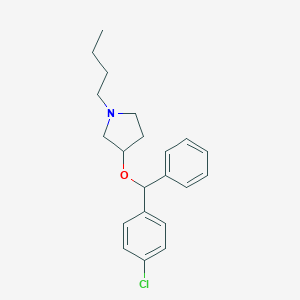

![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)